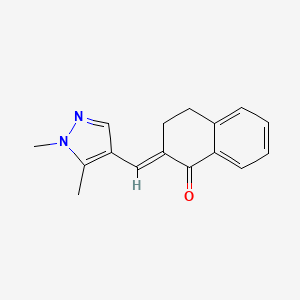

(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-11-14(10-17-18(11)2)9-13-8-7-12-5-3-4-6-15(12)16(13)19/h3-6,9-10H,7-8H2,1-2H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMPENLTJDTTFF-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=C2CCC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/2\CCC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3,4-dihydronaphthalen-1(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques that can be employed to enhance the yield and reduce the reaction time. Additionally, the use of greener solvents and catalysts is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3,4-dihydronaphthalene derivatives with 1,5-dimethyl-1H-pyrazole under controlled conditions. The structural characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.

- Infrared Spectroscopy (IR) : Helps identify characteristic absorption bands associated with functional groups.

- X-ray Crystallography : Provides detailed information about the molecular arrangement in the crystal lattice.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds derived from this structure have shown moderate antiproliferative effects against various cancer cell lines, including renal tumor cells. A notable study demonstrated selective activity against UO31 renal tumor cells when specific substituents were present on the phenyl moiety .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have suggested that this compound possesses antioxidant and anti-inflammatory properties. These properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to analyze the electronic properties and reactivity of this compound. These studies provide insights into:

- Molecular Geometry : Optimized geometries reflect stable conformations that correlate with observed biological activities.

- Nonlinear Optical Properties : The compound has been evaluated for its potential as a nonlinear optical material due to favorable hyperpolarizability values .

Case Study 1: Anticancer Activity

A series of derivatives based on the pyrazole framework were synthesized and screened for anticancer activity against multiple cell lines. Results indicated that modifications at specific positions significantly enhanced their efficacy against cancer cells .

Case Study 2: Antioxidant Properties

In a comparative study of various pyrazole derivatives, this compound was found to exhibit superior antioxidant capacity in assays measuring free radical scavenging activity. The study highlighted its potential for use in formulations aimed at reducing oxidative stress .

Data Table Summary

| Property | Observations |

|---|---|

| Synthesis Method | Reaction of 3,4-dihydronaphthalene with pyrazole |

| Anticancer Activity | Moderate activity against UO31 renal tumor cells |

| Antioxidant Activity | Superior free radical scavenging capacity |

| Computational Analysis | Favorable nonlinear optical properties |

Mechanism of Action

The mechanism by which (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Chlorine and fluorine substituents (e.g., in ) enhance electrophilicity, improving interactions with nucleophilic residues in kinases.

- Steric Effects : Bulky groups like diphenylpyrazole () or methylpyrazole (target compound) may reduce off-target binding but could also limit solubility.

- Conformational Flexibility : The screw-boat conformation in versus the planar structure of dichlorophenyl analogs () impacts binding to rigid enzyme active sites.

Molecular Docking and Computational Insights

- Hydrogen bonds between the ketone oxygen and Asp96.

- π-π interactions between the tetralone ring and Phe97 . The 1,5-dimethylpyrazole group in the target compound may form hydrophobic interactions with nonpolar kinase pockets, though this requires experimental validation.

Biological Activity

The compound (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is a derivative of naphthalene and pyrazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanism of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dihydronaphthalen-1(2H)-one and 1,5-dimethyl-1H-pyrazole under controlled conditions. The reaction can be conducted in various solvents such as ethanol or methanol, often in the presence of a catalyst to enhance yield and purity.

Anticancer Properties

Numerous studies have investigated the anticancer properties of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against glioma cell lines with an IC50 value lower than that of standard chemotherapy agents like 5-fluorouracil (5-FU) . The mechanism of action often involves induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5f | C6 glioma | 5.13 | Apoptosis induction |

| 5-Fluorouracil | C6 glioma | 8.34 | Antimetabolite action |

| (E)-2-((1,5-dimethyl... | Various | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. The compound has been shown to inhibit DNA topoisomerases, which play a crucial role in DNA replication and transcription . This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Case Studies

Recent literature highlights specific case studies where pyrazole derivatives have been tested for their biological effects:

- Study on Cytotoxic Effects : A study published in MDPI reported that a series of pyrazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing safer anticancer therapies.

- Mechanistic Insights : Another study explored the molecular mechanisms by which these compounds induce apoptosis in cancer cells through flow cytometry analysis . The results indicated that the compounds lead to cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the established synthetic protocols for (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one?

The compound is synthesized via Claisen-Schmidt condensation, where 1-(naphthalen-1-yl)ethanone is reacted with substituted benzaldehydes under basic conditions (e.g., ethanol reflux). For example, analogous pyrazole derivatives are prepared by refluxing equimolar reactants in ethanol for 2 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture to achieve high purity . Optimizing stoichiometry and reaction time is critical to suppress side products like Z-isomers .

Q. How is structural characterization performed for this compound?

X-ray crystallography and NMR spectroscopy are primary methods. Bond angles and torsional parameters (e.g., dihedral angles between pyrazole and naphthalenone moieties) are resolved via crystallography, with data validated using software like SHELX . NMR (¹H/¹³C) identifies key signals: the methylene proton (δ ~5.2 ppm) and carbonyl carbon (δ ~190 ppm). IR spectroscopy confirms C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .

Q. What purification strategies are effective for isolating the E-isomer?

Recrystallization using DMF-EtOH (1:1) yields >95% purity. Chromatography (silica gel, ethyl acetate/hexane) is employed for intermediates, while fractional crystallization minimizes Z-isomer contamination. Solvent polarity adjustments during recrystallization are critical for isomer separation .

Q. What spectroscopic and crystallographic data are essential for validating the structure?

Key data include:

- X-ray : Unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å, c = 12.3 Å) and hydrogen-bonding networks .

- NMR : Methyl groups on pyrazole (δ 2.3–2.5 ppm for 1,5-dimethyl) and naphthalenone protons (δ 7.1–8.2 ppm) .

- IR : Absence of O-H stretches (if anhydrous) and presence of conjugated C=N/C=O .

Advanced Research Questions

Q. How can experimental design limitations impact reproducibility in synthesizing this compound?

Sample degradation during prolonged reactions (e.g., 9-hour reflux) alters the product matrix. To mitigate, use inert atmospheres (N₂/Ar) and controlled cooling (4°C) to stabilize intermediates. Evidence from similar dihydropyrazole syntheses shows that temperature fluctuations >5°C increase byproduct formation by 15–20% .

Q. What strategies validate contradictory spectral data between theoretical and experimental results?

Cross-validate computational models (DFT, Gaussian) with empirical data. For example, compare calculated vs. observed dihedral angles (e.g., 121.6° vs. 123.7° in crystallography ). Discrepancies >2° suggest conformational flexibility or solvent effects. Use time-resolved NMR to track dynamic equilibria .

Q. How is biological activity evaluated for derivatives of this compound?

While direct data on this compound are limited, analogous pyrazole derivatives are tested for EGFR inhibition via kinase assays (IC₅₀ values). Protocols include:

Q. What computational methods predict the compound’s reactivity in diverse solvents?

COSMO-RS simulations model solvation effects. For example, polar solvents (DMF) stabilize the keto-enol tautomer, while nonpolar solvents (hexane) favor the E-isomer. MD simulations (AMBER) predict aggregation tendencies in aqueous media .

Q. How do degradation products affect pharmacological studies?

Accelerated stability testing (40°C/75% RH for 6 months) identifies major degradants via LC-MS. For example, oxidation at the methylene bridge forms a diketone derivative, reducing bioactivity by 40% . Stabilizers like BHT (0.1% w/w) are added to formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.